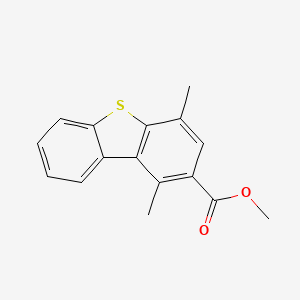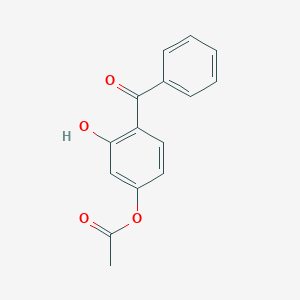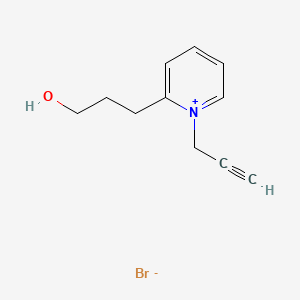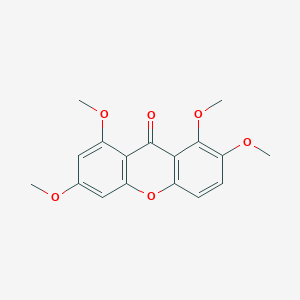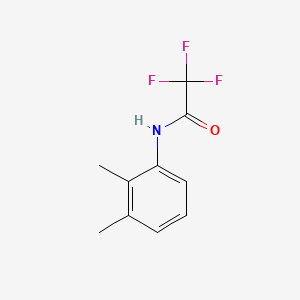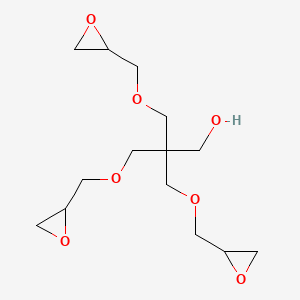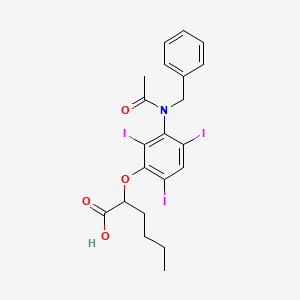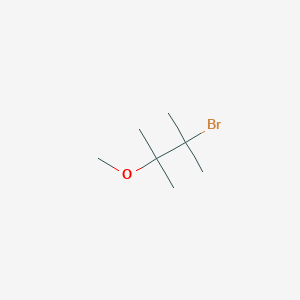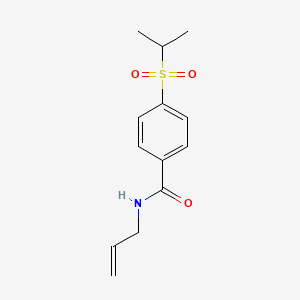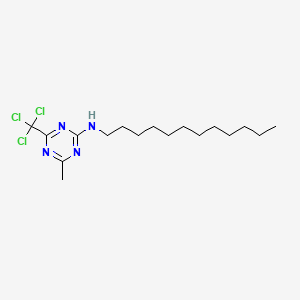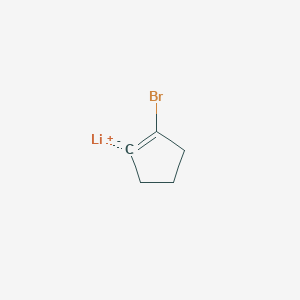
lithium;1-bromocyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-bromocyclopentene is an organometallic compound that combines lithium and 1-bromocyclopentene
Métodos De Preparación
The synthesis of lithium;1-bromocyclopentene typically involves the reaction of 1-bromocyclopentene with a lithium reagent. One common method is the reaction of 1-bromocyclopentene with lithium metal in an inert solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Lithium;1-bromocyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, such as in the formation of complex organic molecules.
Reduction Reactions: It can be reduced to form cyclopentene derivatives.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Lithium;1-bromocyclopentene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of lithium;1-bromocyclopentene involves its reactivity as an organometallic compound. It can act as a nucleophile in substitution reactions, where the lithium atom facilitates the attack on electrophilic centers. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Lithium;1-bromocyclopentene can be compared with other similar compounds such as lithium;1-bromocyclohexene and lithium;1-bromocycloheptene. These compounds share similar reactivity patterns but differ in their ring sizes and stability. This compound is unique due to its five-membered ring structure, which imparts different reactivity and stability compared to its six- and seven-membered ring analogs .
Similar compounds include:
- Lithium;1-bromocyclohexene
- Lithium;1-bromocycloheptene
- Lithium;1-bromo-2-methylcyclopentene
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
23586-46-1 |
|---|---|
Fórmula molecular |
C5H6BrLi |
Peso molecular |
153.0 g/mol |
Nombre IUPAC |
lithium;1-bromocyclopentene |
InChI |
InChI=1S/C5H6Br.Li/c6-5-3-1-2-4-5;/h1-3H2;/q-1;+1 |
Clave InChI |
LLTDXEXLFZIWNV-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1C[C-]=C(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


